4-[2-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
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Description
4-[2-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide is a useful research compound. Its molecular formula is C26H24N4O4S and its molecular weight is 488.56. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Biological Studies
The study of crystal structures, including derivatives similar to the compound , helps in understanding the molecular configuration and potential interactions. For instance, derivatives like oxadiazole-2-thiones have been characterized by spectral studies and crystallography, aiding in understanding their molecular arrangements and potential biological activities, such as antioxidant and antibacterial properties (Karanth et al., 2019).
Anticancer Applications
Certain derivatives related to the compound, such as benzimidazole–thiazole derivatives, have been synthesized and evaluated for their potential as anticancer agents. Research has shown that these derivatives can exhibit promising activity against various cancer cell lines (Nofal et al., 2014).
Chemical Reactions and Synthesis
Research on compounds possessing adjacent nucleophilic centers, like thioamides and thioureas, can contribute to the synthesis of new chemical entities. These studies often lead to the discovery of compounds with potential pharmacological properties, expanding the chemical space for drug discovery (Acheson & Wallis, 1982).
Antiallergy Agents
N-substituted derivatives, similar to the compound , have been investigated for their potential as antiallergy agents. Such studies have led to the discovery of compounds more potent than existing drugs, indicating the relevance of this chemical class in therapeutic development (Hargrave et al., 1983).
Metabolic Inhibitors
Compounds structurally related to the one have been explored as metabolic inhibitors with potential anticonvulsant activity. This involves investigating their metabolic pathways, pharmacokinetics, and pharmacodynamics, providing insights into their mechanism of action and therapeutic potential (Robertson et al., 1987).
Properties
IUPAC Name |
4-[2-[2-(3-acetylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c1-17-6-11-23(34-17)15-28-25(33)19-7-9-22(10-8-19)30-13-12-27-26(30)35-16-24(32)29-21-5-3-4-20(14-21)18(2)31/h3-14H,15-16H2,1-2H3,(H,28,33)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEWHLZCTBDNHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NC4=CC=CC(=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.